4-(1H-imidazol-1-yl)oxolan-3-ol

Description

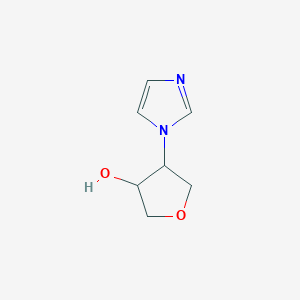

4-(1H-Imidazol-1-yl)oxolan-3-ol is a heterocyclic compound featuring an imidazole ring linked to a hydroxylated oxolane (tetrahydrofuran) moiety. Synthesized via a methanol/ammonia reaction, it is characterized as a white solid with the molecular formula C₈H₁₁N₂O₃ (ESI-MS: m/z 185.0945 [M+H]⁺). Key structural features include a hydroxyl group at the oxolan-3 position and a 1H-imidazol-1-yl substituent at the oxolan-4 position, as confirmed by NMR and mass spectrometry .

Properties

IUPAC Name |

4-imidazol-1-yloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7-4-11-3-6(7)9-2-1-8-5-9/h1-2,5-7,10H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXOWFLVFBVBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)oxolan-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole with a suitable epoxide under acidic or basic conditions to form the desired product. The reaction conditions often include:

Solvent: Common solvents include water, ethanol, or other polar solvents.

Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Temperature: The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

4-(1H-imidazol-1-yl)oxolan-3-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial effects. The exact pathways involved depend on the specific biological context and the target organisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Diversity

The following table summarizes critical differences between 4-(1H-imidazol-1-yl)oxolan-3-ol and related imidazole-containing compounds:

Key Comparative Insights

Structural Modifications and Solubility

Physicochemical Properties

| Property | This compound | Chalcone Derivatives | Trityl-Protected Imidazoles |

|---|---|---|---|

| LogP (Predicted) | ~0.5 (hydrophilic) | ~3.2 (moderate) | ~5.8 (highly lipophilic) |

| Water Solubility | High | Low | Very low |

| Thermal Stability | Moderate | High | High (trityl stabilization) |

Biological Activity

4-(1H-imidazol-1-yl)oxolan-3-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features an imidazole ring connected to an oxolane ring, which contributes to its biological activity. The structural configuration plays a critical role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and anti-Candida activities. For instance, in vitro assays have demonstrated that these compounds possess minimum inhibitory concentration (MIC) values that suggest effectiveness against common pathogens, including Candida albicans.

The compounds have shown better anti-Candida profiles than fluconazole, indicating their potential as new antifungal agents.

Antitumor Activity

Imidazole derivatives, including this compound, are recognized for their anticancer properties. Studies have reported that imidazoles can inhibit cancer cell proliferation across various cell lines, including melanoma and cervical cancer cells.

For example, a series of imidazole analogs were tested for their antiproliferative effects, revealing IC50 values ranging from 16.1 to >100 µM against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Imidazole Analog 10a | A375 (melanoma) | 16.1 | |

| Imidazole Analog 10b | Jurkat (leukemia) | >100 |

These findings highlight the potential of imidazole-containing compounds in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives have also been documented. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. For instance, the imidazole moiety can participate in hydrogen bonding and hydrophobic interactions with proteins involved in various biological processes.

Case Studies

A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity:

- Synthesis and Testing : Researchers synthesized several derivatives and assessed their antimicrobial properties against clinical isolates of Candida species.

- Results : The most active derivative exhibited a MIC value significantly lower than fluconazole, suggesting a promising alternative for antifungal therapy.

Q & A

Q. What synthetic methodologies are effective for preparing 4-(1H-imidazol-1-yl)oxolan-3-ol, and how can reaction conditions be optimized?

Answer:

- Key Methods : Adapt coupling reactions used for structurally analogous imidazole derivatives. For example, alkylation of oxolan-3-ol precursors with 1H-imidazole under basic conditions (e.g., NaOH in methanol) can introduce the imidazole moiety .

- Optimization : Use LC-MS to monitor reaction progress and identify byproducts (e.g., dehalogenation or ring-opening byproducts). Catalyst selection is critical: Raney nickel avoids dehalogenation seen with Pd/C in hydrogenation steps .

- Purification : Employ gradient chromatography (e.g., ethyl acetate:MeOH:NEt₃ mixtures) to isolate the product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR : Assign peaks using - and -NMR to confirm the oxolan ring (δ ~3.5–4.0 ppm for oxolan protons) and imidazole substituents (δ ~7.0–7.5 ppm) .

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and imidazole C=N (1600–1650 cm) stretches. Compare with DFT-calculated IR spectra to validate assignments .

- LC-MS : Confirm molecular weight (e.g., [M+H] at m/z ~171) and monitor purity .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Answer:

- X-ray Diffraction : Use SHELXL for refinement and ORTEP-III for visualizing electron density maps. Assign absolute configuration via Flack’s x parameter to avoid false chirality-polarity indications in near-centrosymmetric structures .

- Data Collection : Ensure high-resolution (<1.0 Å) data for accurate refinement of the oxolan ring conformation and imidazole orientation .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound?

Answer:

- Docking Studies : Model interactions with targets like COX-2 or NOS2 using AutoDock or Schrödinger. Align the imidazole moiety with secondary pockets (e.g., Val523 in COX-2) to assess binding affinity .

- MD Simulations : Run 100-ns simulations to evaluate stability of ligand-enzyme complexes. Prioritize compounds with RMSD <2.0 Å .

Q. How can researchers address contradictions in experimental vs. theoretical data (e.g., IR, NMR)?

Answer:

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level. Compare theoretical vibrational frequencies (IR) and chemical shifts (NMR) with experimental data to identify discrepancies caused by solvent effects or tautomerism .

- Hybrid QM/MM Approaches : Refine electronic environments for imidazole lone pairs interacting with polar solvents .

Q. What strategies mitigate byproduct formation during imidazole coupling reactions?

Answer:

- Catalyst Screening : Replace Pd/C with Raney nickel to suppress hydrodehalogenation (critical for halogen-containing precursors) .

- Solvent Optimization : Use water or ethanol instead of methanol to enhance reaction selectivity (Table 1, ):

| Entry | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | Pd/C | 21 |

| 4 | Water | Pd/C | 25 |

| 5 | Ethanol | Raney Ni | 92 |

Q. How to design enantiomeric purity assays for chiral derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.